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Compound of Interest

Compound Name: 1-Chloro-2-propanol
CAS No.: 68187-19-9
Cat. No.: B7770421
Get Quote
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Executive Summary

1-Chloro-2-propanol (propylene chlorohydrin) is a critical chiral building block in the synthesis
of enantiopure pharmaceuticals, specifically

-adrenergic blockers and chiral epoxides. While industrially produced as a racemate (approx.
90% regio-purity) for bulk propylene oxide manufacturing, the demand for high optical purity (

) in drug development necessitates asymmetric synthesis.

This guide provides an in-depth analysis of the stereochemical configuration, biocatalytic
synthesis, and analytical characterization of 1-chloro-2-propanol. It establishes the
mechanistic causality between the chlorohydrin precursor and the resulting epoxide
stereochemistry—a relationship defined by the specific retention or inversion of configuration
during ring closure.

Structural Fundamentals and Stereochemistry
Absolute Configuration (CIP Rules)
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The chirality of 1-chloro-2-propanol arises at the C2 carbon. To assign the absolute
configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules based on atomic number
and connectivity.[1]

CIP Priority Assignment for C2:
e -OH (Hydroxyl): Oxygen (Atomic No. 8) has the highest priority.

e -CH2ClI (Chloromethyl): Carbon attached to Chlorine (Atomic No. 17) beats Carbon attached
to Hydrogen.

e -CHs (Methyl): Carbon attached to Hydrogens.

e -H (Hydrogen): Lowest priority.

Configuration:

¢ (S)-1-Chloro-2-propanol: When the H atom is oriented away from the viewer, the sequence

follows a counter-clockwise direction.

¢ (R)-1-Chloro-2-propanol: The sequence follows a clockwise direction.

Physical Properties of Enantiomers

While enantiomers share identical boiling points and densities in achiral environments, their
interaction with polarized light differs.

Property Value (Racemic) Note

CAS Number 127-00-4 (S)-isomer: 19139-38-9
Molecular Weight 94.54 g/mol

Boiling Point 127 °C At 760 mmHg

Density 1.115 g/mL At 25 °C

o Precursor to (S)- or (R)-
Chirality C2 Center )
Propylene Oxide
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Asymmetric Synthesis: The Biocatalytic Route

Industrial chlorohydrination of propylene yields a racemic mixture. For pharmaceutical
applications, asymmetric reduction of 1-chloro-2-propanone (chloroacetone) using Alcohol
Dehydrogenases (ADHSs) or Ketoreductases (KREDs) is the gold standard. This method avoids
the toxicity and lower yield associated with chemical resolution.

Experimental Protocol: Enzymatic Reduction
Objective: Synthesis of (S)-1-Chloro-2-propanol with

Reagents:

e Substrate: 1-Chloro-2-propanone

e Enzyme: ADH (e.g., from Rhodococcus sp. or engineered KRED)
» Cofactor: NADH

e Recycling System: Glucose Dehydrogenase (GDH) + Glucose
Workflow:

o Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

o Cofactor Mix: Dissolve NAD+ (0.1 mM final) and Glucose (1.5 eq) in the buffer.
e Enzyme Loading: Add GDH (5 U/mL) and the specific ADH (10 U/mL).

e Reaction Initiation: Add 1-Chloro-2-propanone (50-100 mM) dropwise to prevent enzyme
inhibition.

¢ Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary
(though this reaction is generally pH neutral compared to ester hydrolysis).
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o Extraction: Extract product with Ethyl Acetate (3x). Dry over

and concentrate in vacuo.

Biocatalytic Cycle Visualization

The following diagram illustrates the hydride transfer mechanism and the crucial cofactor
regeneration cycle required to make the process economically viable.

(S)-1-Chloro-2-propanol

Glucose

1-Chloro-2-propanone Reduction ADH Enzyme

Click to download full resolution via product page

Figure 1: Coupled enzymatic reduction cycle. ADH reduces the ketone while GDH regenerates
the expensive NADH cofactor.

Mechanistic Reactivity: Epoxide Formation

The primary utility of chiral 1-chloro-2-propanol is its conversion to optically active propylene
oxide (PO). Understanding the stereochemistry of this reaction is critical.

The "Retention" Mechanism
Contrary to standard
inversions where the nucleophile attacks the chiral center, the formation of PO from 1-chloro-

2-propanol involves an intramolecular displacement where the chiral center (C2) acts as the
nucleophile (alkoxide).
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« Deprotonation: Base removes the proton from the C2-hydroxyl group.
o Attack: The C2-alkoxide attacks the adjacent C1-carbon (bearing the chlorine).

¢ Result: The C2-0O bond is never broken. Therefore, the stereochemical configuration at C2 is
retained.

(S)-1-Chloro-2-propanol
(S)-Propylene Oxide

Note: This contrasts with the regioisomer, 2-chloro-1-propanol, where the attack would occur at
the chiral center, causing inversion.

Reaction Pathway Diagram

(S)-1-Chloro-2-propanol
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Deprotonation
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Figure 2: Stereochemical pathway of epoxide formation showing retention of configuration at
C2.
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Analytical Characterization

Validating the enantiomeric excess (

) requires chiral Gas Chromatography (GC). Standard achiral columns (e.g., DB-5) cannot
separate the enantiomers.

Chiral GC Method

Stationary Phase:

-Cyclodextrin derivatives (e.g., Chirasil-Dex CB or Supelco

-DEX). The hydrophobic cavity of the cyclodextrin interacts differentially with the R and S
enantiomers.

Method Parameters:

Parameter Setting

Column -DEX 120 (30m x 0.25mm x 0.25um)

Carrier Gas Helium @ 1.0 mL/min

Injector Temp 220 °C (Split 50:1)

50°C (hold 5 min)

Oven Program 2°C/min
120°C
Detector FID @ 250 °C

) Typically (S)-isomer elutes before (R)-isomer
Elution Order
(Column dependent)

Derivatization (Optional): If peak tailing occurs due to the hydroxyl group, derivatize with
Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetate ester. This improves peak shape
and often resolution.
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Pharmaceutical Relevance

(S)-1-Chloro-2-propanol is a precursor to (S)-Propylene Oxide, which is subsequently used to
synthesize:

e L-Carnitine: Essential for fatty acid metabolism.

» Beta-Blockers: Many beta-blockers (e.g., Atenolol, Propranolol) contain a chiral amino-
alcohol side chain derived from the opening of the epoxide ring. The biological activity often
resides predominantly in the (S)-enantiomer of the drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
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e To cite this document: BenchChem. [Technical Guide: Chirality and Stereoisomers of 1-
Chloro-2-propanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770421/docs#technical-guide-chirality-and-
stereoisomers-of-1-chloro-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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